molecular formula C6H14ClNO B1369049 Piperidin-2-ylmethanol hcl CAS No. 56098-47-6

Piperidin-2-ylmethanol hcl

Cat. No.: B1369049
CAS No.: 56098-47-6
M. Wt: 151.63 g/mol
InChI Key: XAMUHLXTZRUZDR-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Piperidin-2-ylmethanol hydrochloride is a derivative where a hydroxymethyl group is attached to the second carbon of the piperidine ring, and it is often used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethanol hydrochloride typically involves the reduction of piperidin-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions. The resulting piperidin-2-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of piperidin-2-ylmethanol hydrochloride may involve multi-step synthesis starting from commercially available piperidine. The process includes steps like hydrogenation, reduction, and acidification, often optimized for large-scale production to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form piperidin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to piperidine under strong reducing conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxymethyl group to a chloromethyl group.

Major Products Formed

    Oxidation: Piperidin-2-one.

    Reduction: Piperidine.

    Substitution: Piperidin-2-ylmethyl chloride.

Scientific Research Applications

Piperidin-2-ylmethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    Piperidin-2-one: An oxidized form of piperidine with a ketone group at the second position.

    Piperidin-2-ylmethyl chloride: A derivative where the hydroxymethyl group is replaced with a chloromethyl group.

Uniqueness

Piperidin-2-ylmethanol hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

piperidin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMUHLXTZRUZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589264
Record name (Piperidin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56098-47-6
Record name (Piperidin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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